molecular formula C7H9NO B1214439 4-(1-Hydroxyethyl)pyridine CAS No. 23389-75-5

4-(1-Hydroxyethyl)pyridine

Cat. No.: B1214439
CAS No.: 23389-75-5
M. Wt: 123.15 g/mol
InChI Key: HVOAMIOKNARIMR-UHFFFAOYSA-N
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Description

4-(1-Hydroxyethyl)pyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, featuring a hydroxyethyl group attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-(1-Hydroxyethyl)pyridine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidation-reduction reactions, such as those in the pyridine nucleotide metabolism pathway . These interactions are crucial for the compound’s role in cellular metabolism and energy production.

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the activity of enzymes involved in the pyridine metabolism pathway, thereby influencing the levels of NAD and NADP in cells . These changes can alter cellular energy production and redox balance.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it has been shown to inhibit certain enzymes in the pyridine nucleotide metabolism pathway, leading to changes in gene expression and cellular metabolism . These interactions are essential for understanding the compound’s effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have indicated that prolonged exposure to the compound can result in alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can cause significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been reported at very high doses, indicating a threshold effect for the compound’s activity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the pyridine nucleotide metabolism pathway. It interacts with enzymes such as NAD synthetase and NAD kinase, which are crucial for the synthesis and regulation of NAD and NADP levels in cells . These interactions can affect metabolic flux and the levels of various metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with transporters involved in the uptake and distribution of pyridine nucleotides . These interactions can influence the localization and accumulation of the compound within different cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its subcellular localization. For instance, the compound’s interactions with mitochondrial enzymes can influence cellular energy production and redox balance . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(1-Hydroxyethyl)pyridine can be synthesized through several methods. One common approach involves the reduction of 4-acetylpyridine using sodium borohydride in methanol. The reaction typically proceeds at room temperature, yielding this compound as the primary product.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-acetylpyridine. This process uses a palladium catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Hydroxyethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form 4-pyridinecarboxylic acid.

    Reduction: The compound can be reduced further to form 4-ethylpyridine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

    Oxidation: 4-Pyridinecarboxylic acid.

    Reduction: 4-Ethylpyridine.

    Substitution: Various substituted pyridines depending on the reagent used.

Scientific Research Applications

4-(1-Hydroxyethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxyethyl)pyridine involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

    4-Ethylpyridine: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.

    4-Pyridinecarboxylic acid: An oxidized form of 4-(1-Hydroxyethyl)pyridine with distinct chemical behavior.

    4-(2-Hydroxyethyl)pyridine: Similar structure but with the hydroxyethyl group attached to the second position of the pyridine ring.

Uniqueness: this compound is unique due to the presence of the hydroxyethyl group at the fourth position, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

1-pyridin-4-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-2-4-8-5-3-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOAMIOKNARIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20946057
Record name 1-(Pyridin-4-yl)ethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23389-75-5
Record name α-Methyl-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23389-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Pyridyl)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023389755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Pyridin-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20946057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-methylpyridine-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 23.8 g of ethyl 4-pyridylacetate in 100 ml of anhydrous tetrahydrofuran is added dropwise to 5.5 g of lithium aluminum hydride in 150 ml of anhydrous tetrahydrofuran under nitrogen. The mixture is heated at 50° (bath) for 40 minutes, then cooled in an ice bath, and the excess lithium aluminum hydride is decomposed by addition of 6.6 ml of water followed by 6.6 ml of 15% aqueous sodium hydroxide and 20 ml of water. The solid is filtered off and the filtrate concentrated in vacuo to yield 4-pyridylethanol.
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
5.5 g
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reactant
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Quantity
100 mL
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150 mL
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6.6 mL
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6.6 mL
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20 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of 4-acetylpyridine (2.50 g, 20.6 mmol) in methanol (25 ml) sodium borohydride (1.56 g, 41.2 mmol) was added in portions. After stirring overnight at RT water was added and the mixture was evaporated to dryness in vacuo. The product was taken into ethyl acetate. The solvent was evaporated to give 2.53 g of the title compound. 1H NMR (400 MHz, DMSO-d6): 1.32 (3H, d), 4.69-4.75 (1H, m), 5.38 (1H, d), 7.34 (2H, d), 8.49 (2H, d).
Quantity
2.5 g
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25 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Sodium borohydride (310.0 mg; 8.25 mmol) was added portionwise to a cooled (0° C.) solution of 4-acetylpyridine (500.0 mg; 4.13 mmol) in ethanol under argon atmosphere. The reaction mixture was slowly warmed to room temperature, stirred for 4 hours. Quenched with water and solvent removed. Extracted with dichloromethane, washed with water, brine, dried and solvent removed to yield 500 milligrams of 1-(4-pyridyl)ethanol.
Quantity
310 mg
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reactant
Reaction Step One
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500 mg
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How is 4-(1-Hydroxyethyl)pyridine synthesized according to the research?

A1: The research abstract [] describes the synthesis of this compound as a byproduct during the reaction of 4-ethylpyridine 1-oxide with acetic anhydride. The main product of this reaction is 4-ethyl-3-hydroxypyridine.

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